molecular formula C22H21N5O3 B3674822 5-benzyl-2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol

5-benzyl-2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol

Cat. No.: B3674822
M. Wt: 403.4 g/mol
InChI Key: GVCPDSRGWDVDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol is a synthetic compound that has shown potential as a therapeutic agent in various medical applications. This compound is also known as EAI045, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 5-benzyl-2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol involves the inhibition of EGFR and ALK activity. This compound binds to the ATP-binding site of these receptors, preventing the activation of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth and migration of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 5-benzyl-2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol in laboratory experiments is its specificity for EGFR and ALK. This compound can be used to study the role of these receptors in cancer development and progression. However, a limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.

Future Directions

Future research on 5-benzyl-2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol could focus on its potential as a therapeutic agent in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies could investigate the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity. Finally, research could explore the development of new analogs of this compound with improved pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

Recent studies have shown that 5-benzyl-2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol has potential as a therapeutic agent in the treatment of cancer. This compound has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and the anaplastic lymphoma kinase (ALK), both of which are involved in the development and progression of various types of cancer.

Properties

IUPAC Name

5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-hydroxy-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-3-30-15-9-10-18-16(12-15)13(2)23-21(24-18)27-22-25-19(28)17(20(29)26-22)11-14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3,(H3,23,24,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCPDSRGWDVDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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